molecular formula C22H28N2O4 B448488 2-PHENOXY-N-[2-(2-PHENOXYBUTANAMIDO)ETHYL]BUTANAMIDE

2-PHENOXY-N-[2-(2-PHENOXYBUTANAMIDO)ETHYL]BUTANAMIDE

Katalognummer: B448488
Molekulargewicht: 384.5g/mol
InChI-Schlüssel: SVZQXGIJKCQXMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Phenoxy-N-[2-(2-phenoxybutanamido)ethyl]butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of phenoxy groups attached to a butanamide backbone

Eigenschaften

Molekularformel

C22H28N2O4

Molekulargewicht

384.5g/mol

IUPAC-Name

2-phenoxy-N-[2-(2-phenoxybutanoylamino)ethyl]butanamide

InChI

InChI=1S/C22H28N2O4/c1-3-19(27-17-11-7-5-8-12-17)21(25)23-15-16-24-22(26)20(4-2)28-18-13-9-6-10-14-18/h5-14,19-20H,3-4,15-16H2,1-2H3,(H,23,25)(H,24,26)

InChI-Schlüssel

SVZQXGIJKCQXMN-UHFFFAOYSA-N

SMILES

CCC(C(=O)NCCNC(=O)C(CC)OC1=CC=CC=C1)OC2=CC=CC=C2

Kanonische SMILES

CCC(C(=O)NCCNC(=O)C(CC)OC1=CC=CC=C1)OC2=CC=CC=C2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-[2-(2-phenoxybutanamido)ethyl]butanamide typically involves the reaction of phenoxybutanoic acid with ethylenediamine, followed by further reaction with phenoxybutanoyl chloride. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenoxy-N-[2-(2-phenoxybutanamido)ethyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy groups can be oxidized to form phenol derivatives.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide and alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

2-Phenoxy-N-[2-(2-phenoxybutanamido)ethyl]butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-phenoxy-N-[2-(2-phenoxybutanamido)ethyl]butanamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Phenoxyethyl isobutyrate
  • 2-Phenoxyaniline
  • 2-Phenoxy-N-(2-pyridinyl)butanamide

Uniqueness

2-Phenoxy-N-[2-(2-phenoxybutanamido)ethyl]butanamide is unique due to its specific structural features, including the presence of multiple phenoxy groups and the butanamide backbone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.